Cas no 639465-58-0 (2-FURANMETHANAMINE, 5-[(METHYLTHIO)METHYL]-)

2-Furanmethanamine, 5-[(methylthio)methyl]-, is a specialized furan-based amine derivative featuring a methylthio-methyl substituent at the 5-position. This compound is of interest in organic synthesis and pharmaceutical research due to its functionalized furan core, which serves as a versatile scaffold for further modifications. The presence of both amine and thioether moieties enhances its reactivity, enabling applications in the development of heterocyclic compounds and bioactive molecules. Its structural features make it a valuable intermediate for constructing complex molecular architectures, particularly in medicinal chemistry and agrochemical research. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-FURANMETHANAMINE, 5-[(METHYLTHIO)METHYL]- structure
639465-58-0 structure
Product name:2-FURANMETHANAMINE, 5-[(METHYLTHIO)METHYL]-
CAS No:639465-58-0
MF:C7H11NOS
Molecular Weight:157.233
CID:3258951
PubChem ID:43754785

2-FURANMETHANAMINE, 5-[(METHYLTHIO)METHYL]- 化学的及び物理的性質

名前と識別子

    • 2-FURANMETHANAMINE, 5-[(METHYLTHIO)METHYL]-
    • {5-[(methylsulfanyl)methyl]furan-2-yl}methanamine
    • CEABBMOPCKDWLT-UHFFFAOYSA-N
    • 639465-58-0
    • SCHEMBL6693109
    • EN300-372950
    • (5-methylthiomethylfuran-2-yl)methylamine
    • インチ: InChI=1S/C7H11NOS/c1-10-5-7-3-2-6(4-8)9-7/h2-3H,4-5,8H2,1H3
    • InChIKey: CEABBMOPCKDWLT-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 157.05613515Da
  • 同位素质量: 157.05613515Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 99.6
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.4
  • トポロジー分子極性表面積: 64.5Ų

2-FURANMETHANAMINE, 5-[(METHYLTHIO)METHYL]- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-372950-0.05g
{5-[(methylsulfanyl)methyl]furan-2-yl}methanamine
639465-58-0 95.0%
0.05g
$468.0 2025-03-18
Enamine
EN300-372950-0.5g
{5-[(methylsulfanyl)methyl]furan-2-yl}methanamine
639465-58-0 95.0%
0.5g
$535.0 2025-03-18
Enamine
EN300-372950-2.5g
{5-[(methylsulfanyl)methyl]furan-2-yl}methanamine
639465-58-0 95.0%
2.5g
$1089.0 2025-03-18
Enamine
EN300-372950-0.25g
{5-[(methylsulfanyl)methyl]furan-2-yl}methanamine
639465-58-0 95.0%
0.25g
$513.0 2025-03-18
Enamine
EN300-372950-5.0g
{5-[(methylsulfanyl)methyl]furan-2-yl}methanamine
639465-58-0 95.0%
5.0g
$1614.0 2025-03-18
Enamine
EN300-372950-0.1g
{5-[(methylsulfanyl)methyl]furan-2-yl}methanamine
639465-58-0 95.0%
0.1g
$490.0 2025-03-18
Enamine
EN300-372950-1.0g
{5-[(methylsulfanyl)methyl]furan-2-yl}methanamine
639465-58-0 95.0%
1.0g
$557.0 2025-03-18
Enamine
EN300-372950-10.0g
{5-[(methylsulfanyl)methyl]furan-2-yl}methanamine
639465-58-0 95.0%
10.0g
$2393.0 2025-03-18

2-FURANMETHANAMINE, 5-[(METHYLTHIO)METHYL]- 関連文献

2-FURANMETHANAMINE, 5-[(METHYLTHIO)METHYL]-に関する追加情報

Professional Introduction to 2-FURANMETHANAMINE, 5-[(METHYLTHIO)METHYL]- (CAS No. 639465-58-0)

2-FURANMETHANAMINE, 5-[(METHYLTHIO)METHYL]-, identified by its CAS number 639465-58-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of furan derivatives, which are known for their diverse biological activities and utility in the development of novel therapeutic agents. The structural uniqueness of 2-FURANMETHANAMINE, 5-[(METHYLTHIO)METHYL]- lies in its combination of a furan ring with an amine group and a methylthio substituent, making it a promising candidate for further exploration in medicinal chemistry.

The chemical structure of 2-FURANMETHANAMINE, 5-[(METHYLTHIO)METHYL]- can be described as a heterocyclic aromatic compound featuring a five-membered oxygen-containing ring fused with an amine functionality at the 2-position and a methylthio group at the 5-position. This particular arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in the design of bioactive scaffolds. The presence of both electron-withdrawing and electron-donating groups within the same molecule allows for tunable reactivity, making it an attractive intermediate for synthetic chemists.

In recent years, there has been a growing interest in furan-based compounds due to their potential applications in drug discovery. The amine group in 2-FURANMETHANAMINE, 5-[(METHYLTHIO)METHYL]- provides a nucleophilic site that can participate in various chemical reactions, such as nucleophilic substitution and condensation reactions, facilitating the construction of more complex molecular architectures. Additionally, the methylthio substituent can influence the solubility and metabolic stability of the compound, which are critical factors in pharmaceutical development.

One of the most compelling aspects of 2-FURANMETHANAMINE, 5-[(METHYLTHIO)METHYL]- is its potential role as a building block for the synthesis of biologically active molecules. For instance, researchers have explored its use in the development of kinase inhibitors, which are essential in treating various types of cancer and inflammatory diseases. The furan ring and amine group can interact with specific residues in target proteins, modulating their activity and potentially leading to therapeutic effects. Furthermore, the methylthio moiety can enhance binding affinity through hydrogen bonding or hydrophobic interactions.

The synthesis of 2-FURANMETHANAMINE, 5-[(METHYLTHIO)METHYL]- involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Typically, the process begins with the functionalization of a furan derivative followed by selective substitution at the 5-position with a methylthio group. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry, have been employed to achieve these transformations efficiently. These techniques not only improve reaction efficiency but also allow for greater selectivity, reducing unwanted side products.

In academic research, 2-FURANMETHANAMINE, 5-[(METHYLTHIO)METHYL]- has been utilized as a key intermediate in the synthesis of more complex molecules with potential pharmacological properties. For example, studies have demonstrated its utility in constructing scaffolds that mimic natural products known for their biological activity. By leveraging its structural features, researchers have been able to design molecules that exhibit inhibitory effects on enzymes involved in disease pathways. This underscores the importance of furan derivatives as versatile tools in drug discovery.

The pharmacological profile of 2-FURANMETHANAMINE, 5-[(METHYLTHIO)METHYL]- is still under active investigation, but preliminary studies suggest that it may possess properties relevant to therapeutic applications. Its ability to interact with biological targets makes it a valuable candidate for further exploration in preclinical studies. Researchers are particularly interested in its potential as an antiviral or anti-inflammatory agent due to its structural similarity to known bioactive compounds. Additionally, its unique chemical properties may make it useful in developing novel drug delivery systems.

The industrial relevance of 2-FURANMETHANAMINE, 5-[(METHYLTHIO)METHYL]- extends beyond academic research into practical applications. Pharmaceutical companies are increasingly seeking innovative intermediates like this one to develop next-generation therapeutics. The compound's structural complexity and functional diversity make it a versatile building block that can be modified to meet specific pharmacological requirements. As synthetic methodologies continue to advance, the accessibility and scalability of producing such compounds will likely improve, further driving their adoption in drug development pipelines.

In conclusion, 2-FURANMETHANAMINE, 5-[(Methylthio)methyl]- (CAS No. 639465-58-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug discovery efforts. As research progresses and new synthetic techniques are developed, we can expect to see even broader applications for this compound in both academic and industrial settings.

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